UBP618

NMDA receptor pharmacology subtype selectivity allosteric modulation

Researchers characterizing novel NMDA receptor modulators face a critical problem: classical antagonists (D-AP5, MK-801) act through different mechanisms, confounding allosteric studies, while selective analogs (UBP608, UBP628) introduce subtype bias. UBP618, a non-selective negative allosteric modulator with a flat IC50 of ~2 µM across GluN2A-D, provides the essential pan-inhibitory baseline control for distinguishing general antagonism from subunit-specific effects. All lots are ≥98% pure by HPLC, ensuring reproducible electrophysiology and binding assay data.

Molecular Formula C17H11BrO3
Molecular Weight 343.2 g/mol
Cat. No. B12381434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP618
Molecular FormulaC17H11BrO3
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC(=C(C(=C3C=C2)Br)O)C(=O)O
InChIInChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21)
InChIKeyUISPFOJJZIPYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP618: A Pan-Inhibitor of GluN1/GluN2 NMDA Receptors for Subtype-Comparative Pharmacological Studies


UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid; CAS 1333110-86-3) is a synthetic allosteric negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN1/GluN2 (A-D) heteromeric receptor subtypes [1][2]. Unlike classical competitive antagonists, UBP618 acts at a distinct allosteric site and does not compete with L-glutamate or glycine binding, nor does it act as a channel blocker [1]. As a pan-inhibitor, it exhibits a relatively flat pharmacological profile across all four GluN2 subunits, making it a critical tool compound for establishing baseline, non-selective NMDA receptor blockade in comparative studies alongside subunit-selective inhibitors [3].

Why Generic NMDA Antagonists Cannot Replace UBP618 in Allosteric Mechanism and Subtype Profiling Studies


Generic NMDA receptor antagonists, such as competitive glutamate-site blockers (e.g., D-AP5), glycine-site antagonists (e.g., 7-chlorokynurenic acid), or channel pore blockers (e.g., MK-801), operate through fundamentally different mechanisms of action that render them unsuitable substitutes for UBP618 in allosteric modulation studies [1]. Unlike these classical agents, UBP618 acts as a negative allosteric modulator (NAM) at a novel binding site distinct from the agonist binding domains, ion channel pore, and N-terminal regulatory domain [2]. This mechanistic distinction is critical for experiments investigating non-competitive inhibition or probing allosteric network dynamics. Furthermore, while UBP618 functions as a pan-inhibitor with an IC50 of approximately 2 µM across all four GluN2 subunits, closely related structural analogs such as UBP608 and UBP628 exhibit pronounced GluN2A subtype selectivity [3]. Substituting a selective analog for UBP618 without accounting for this subtype bias would introduce unintended variables in functional assays, potentially confounding interpretation of subunit-specific contributions in native tissue or disease models where multiple GluN2 subtypes are co-expressed [3].

Quantitative Differentiation Evidence for UBP618 vs. Closest NMDA Receptor Antagonist Analogs


UBP618 Exhibits a Flat Subtype Profile vs. Subtype-Selective Analogs UBP608 and UBP628

UBP618 demonstrates a non-selective, pan-inhibitory profile across all four GluN1/GluN2 (A-D) NMDA receptor subtypes with an IC50 of approximately 2 µM at each subtype [1]. In contrast, its close structural analogs UBP608 and UBP628, which differ from UBP618 by elimination of the 3-hydroxy group, exhibit markedly increased selectivity for GluN1/GluN2A-containing receptors [2]. Specifically, 6-phenyl substituted compounds including UBP618 show reduced maximal inhibition of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C responses, achieving only 60-90% maximal inhibition, whereas UBP608 and UBP628 produce more complete inhibition of GluN2A-containing receptors [3]. This selective vs. non-selective functional dichotomy is directly attributable to the presence of the 3-hydroxy group in UBP618.

NMDA receptor pharmacology subtype selectivity allosteric modulation structure-activity relationship

UBP618 Demonstrates Superior Potency Compared to Parent Scaffold 2-Naphthoic Acid Across All NMDA Subtypes

In a systematic SAR study of 18 naphthoic acid derivatives, UBP618 emerged as the most potent inhibitor among all evaluated compounds [1]. The parent scaffold, 2-naphthoic acid, exhibits low activity at GluN2A-containing receptors and even lower activity at other NMDA receptor subtypes [2]. The addition of a 3-hydroxy group and subsequent halogen and phenyl substitutions—specifically the 1-bromo and 6-phenyl modifications present in UBP618—resulted in a compound with an IC50 of approximately 2 µM at each NMDA receptor subtype, representing a substantial potency gain over the unsubstituted 2-naphthoic acid scaffold [3].

structure-activity relationship NMDA receptor inhibition allosteric modulator optimization naphthoic acid derivatives

UBP618 Exhibits Partial Maximal Inhibition of GluN2A/B/C Subtypes in Contrast to Complete Inhibition by UBP512 at GluN2C/D

Under high agonist concentration conditions (300 µM L-glutamate/300 µM glycine), UBP618 displays partial maximal inhibition of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptor responses, achieving only 60-90% maximal inhibition [1][2]. This contrasts with UBP512, which more effectively inhibits GluN1/GluN2C and GluN1/GluN2D receptor responses and can potentiate GluN1/GluN2A receptor responses under high agonist conditions [3]. Additionally, UBP618 displays greater maximal inhibition of GluN1/GluN2D receptor responses compared to its inhibition of GluN1/GluN2A responses in the presence of high agonist concentrations [4].

maximal inhibition NMDA receptor subtype allosteric modulator efficacy electrophysiology

UBP618 Acts as a Negative Allosteric Modulator at a Novel Binding Site Distinct from Classical NMDA Antagonists

UBP618 functions as a negative allosteric modulator (NAM) that does not bind within the L-glutamate or glycine binding sites, the ion channel pore, or the N-terminal regulatory domain [1]. This mechanism distinguishes UBP618 from classical NMDA receptor antagonists, including competitive glutamate-site antagonists (e.g., D-AP5), glycine-site antagonists (e.g., 7-chlorokynurenic acid), channel blockers (e.g., MK-801, ketamine), and NTD-targeting GluN2B-selective antagonists (e.g., ifenprodil) [2]. The non-competitive, voltage-independent inhibition produced by UBP618 represents a distinct pharmacological tool for probing allosteric modulation of NMDA receptor function without directly competing with endogenous agonists or blocking ion permeation [3].

allosteric modulation NMDA receptor pharmacology mechanism of action negative allosteric modulator

UBP618 Provides a Standardized Pan-Inhibitor Baseline for Subunit-Selective Comparator Studies with QNZ46 and TCN201

Within the newer generation of NMDA receptor negative allosteric modulators (NAMs), UBP618 is consistently referenced alongside subunit-selective agents as a standardized pan-inhibitor control [1]. Specifically, QNZ46 acts as a GluN2C/GluN2D-selective inhibitor, while TCN201 and UBP608 serve as GluN2A-selective inhibitors [2]. UBP618, with its flat IC50 profile of approximately 2 µM across all four GluN2 subtypes, provides the essential non-selective reference point against which the subtype-specific effects of QNZ46, TCN201, and UBP608 are measured and interpreted [3]. This comparator role is explicitly recognized in the primary literature defining these newer pharmacological sites on the NMDA receptor complex [1].

NMDA receptor subtype selectivity pharmacological tool compounds QNZ46 TCN201

Primary Research Applications and Procurement Use Cases for UBP618 in NMDA Receptor Studies


Establishing Non-Selective NMDA Receptor Blockade Baselines in Subunit-Selective Pharmacological Profiling

UBP618 is the preferred compound for establishing a pan-inhibitory baseline in experiments designed to characterize the subunit selectivity of novel NMDA receptor modulators. Its flat IC50 profile of approximately 2 µM across GluN1/GluN2A-D subtypes [1] enables researchers to distinguish between general NMDA receptor antagonism and subunit-specific effects. In head-to-head comparative studies, UBP618 serves as the non-selective reference control against which GluN2A-selective inhibitors (TCN201, UBP608) and GluN2C/D-selective inhibitors (QNZ46) are benchmarked [2].

Investigating Allosteric Modulation Mechanisms Distinct from Orthosteric Antagonism

UBP618 is uniquely suited for studies investigating non-competitive, allosteric modulation of NMDA receptor function. Unlike classical competitive antagonists (e.g., D-AP5) or channel blockers (e.g., MK-801), UBP618 does not bind at the L-glutamate or glycine recognition sites, the ion channel pore, or the N-terminal domain [1]. This distinct mechanism [2] makes UBP618 an essential tool for electrophysiological and biochemical experiments aimed at mapping allosteric networks within the NMDA receptor complex or screening for novel allosteric binding sites.

Structure-Activity Relationship Studies of Naphthoic Acid-Derived NMDA Receptor Modulators

UBP618 represents the optimized lead compound within the 2-naphthoic acid series of allosteric NMDA receptor inhibitors, identified as the most potent compound among 18 evaluated derivatives [1]. Its well-characterized SAR profile—including the critical contributions of the 3-hydroxy group (which confers non-selectivity) and the 1-bromo/6-phenyl substitutions (which enhance potency)—provides a robust chemical scaffold for further medicinal chemistry optimization [2]. Procurement of UBP618 is essential for laboratories engaged in developing next-generation NMDA receptor modulators based on this chemotype.

Partial NMDA Receptor Inhibition Models for Neurological Disorder Research

UBP618 is an appropriate tool compound for preclinical models investigating therapeutic strategies that aim to temper, rather than completely abolish, NMDA receptor signaling. UBP618 produces only partial maximal inhibition (60-90%) of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptor responses [1]. This partial inhibition profile is hypothesized to reduce the risk of adverse effects associated with excessive NMDA receptor blockade [2], making UBP618 a relevant pharmacological probe for studies in epilepsy, neuropathic pain, schizophrenia, and ischemia where complete antagonism is undesirable.

Technical Documentation Hub

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